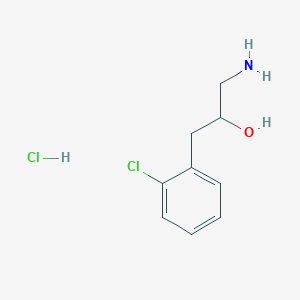
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO·HCl It is a hydrochloride salt of an amino alcohol, characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride can be compared with similar compounds such as:
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride: Similar structure but different position of the amino and hydroxyl groups.
2-Amino-1-(3-chlorophenyl)propan-1-ol: Different position of the chlorophenyl group.
1-Amino-2-(4-chlorophenyl)propan-2-ol hydrochloride: Different position of the chlorophenyl group.
Eigenschaften
Molekularformel |
C9H13Cl2NO |
|---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
1-amino-3-(2-chlorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4,8,12H,5-6,11H2;1H |
InChI-Schlüssel |
ZNDBEKHIMRPCGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CN)O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


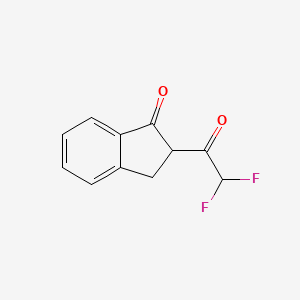
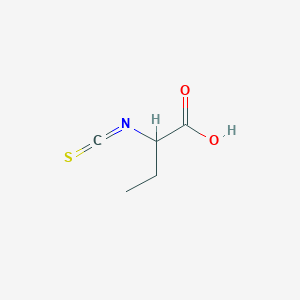
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
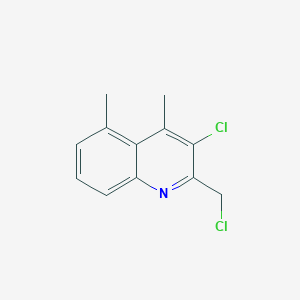
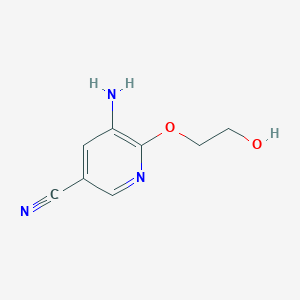
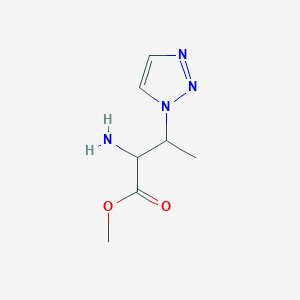
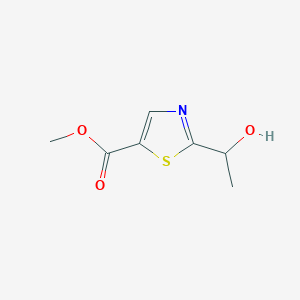
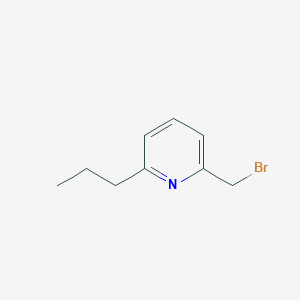
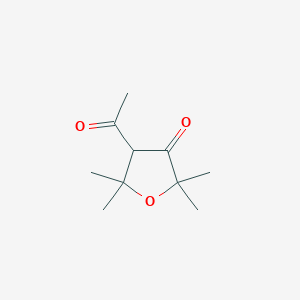
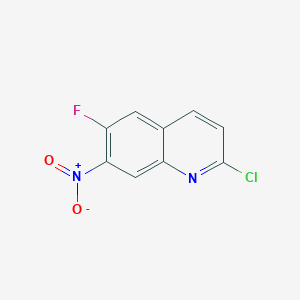

![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
